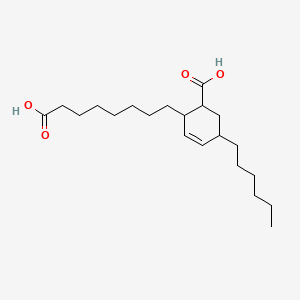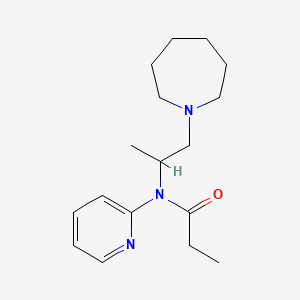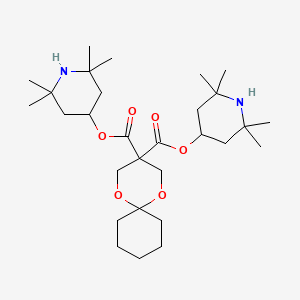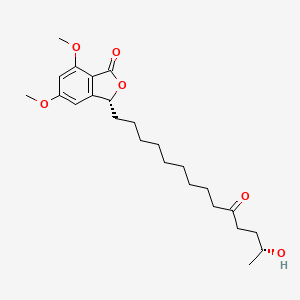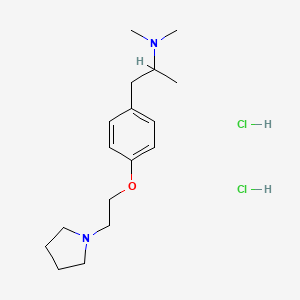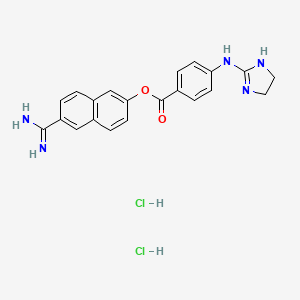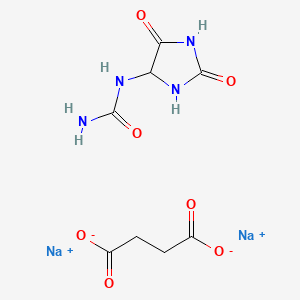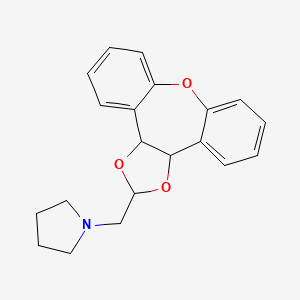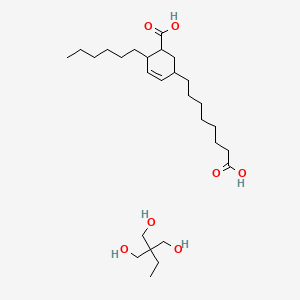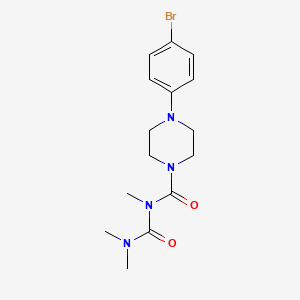
5-((Butylthio)methyl)-5-ethylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Butylthio)methyl)-5-ethylbarbituric acid is a barbiturate derivative that has garnered interest in various fields of scientific research. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of a butylthio group attached to the methyl position and an ethyl group at the 5-position of the barbituric acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Butylthio)methyl)-5-ethylbarbituric acid typically involves the reaction of barbituric acid with butylthiol and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of the Butylthio Intermediate
- React butylthiol with a suitable alkylating agent (e.g., methyl iodide) in the presence of a base to form the butylthio intermediate.
- Reaction conditions: Room temperature, solvent (e.g., ethanol), and a base (e.g., sodium hydroxide).
-
Step 2: Alkylation of Barbituric Acid
- React the butylthio intermediate with barbituric acid in the presence of an ethylating agent (e.g., ethyl bromide) to form this compound.
- Reaction conditions: Elevated temperature, solvent (e.g., dimethylformamide), and a base (e.g., potassium carbonate).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-((Butylthio)methyl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The ethyl and butylthio groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
科学研究应用
5-((Butylthio)methyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives and heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 5-((Butylthio)methyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The butylthio and ethyl groups contribute to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate with hypnotic properties.
Uniqueness
5-((Butylthio)methyl)-5-ethylbarbituric acid is unique due to the presence of the butylthio group, which imparts distinct chemical and pharmacological properties. This modification enhances its lipophilicity and potentially alters its interaction with biological targets compared to other barbiturates.
属性
CAS 编号 |
67050-71-9 |
|---|---|
分子式 |
C11H18N2O3S |
分子量 |
258.34 g/mol |
IUPAC 名称 |
5-(butylsulfanylmethyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI 键 |
HVGGYULICYSPRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCC1(C(=O)NC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



